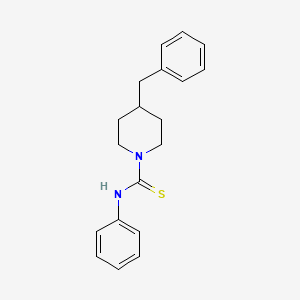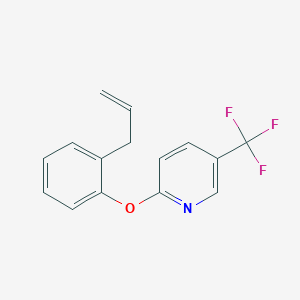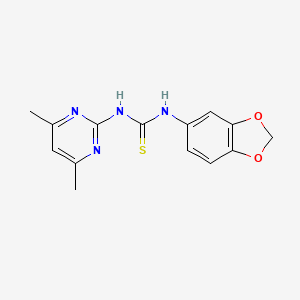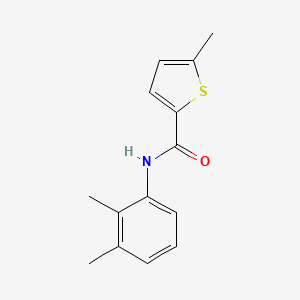![molecular formula C13H9N3O2S B5750598 5-[(2-furylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5750598.png)
5-[(2-furylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-furylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile, also known as FTC, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. FTC is a heterocyclic compound that contains a furan ring, a thiophene ring, and an oxazole ring, making it a unique and complex molecule.
作用機序
The mechanism of action of 5-[(2-furylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA synthesis and repair. Additionally, 5-[(2-furylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. The anti-inflammatory effects of 5-[(2-furylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile may be due to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
5-[(2-furylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has been shown to have several biochemical and physiological effects, including the inhibition of DNA synthesis and repair, the induction of cell cycle arrest and apoptosis in cancer cells, and the inhibition of pro-inflammatory cytokine production. Additionally, 5-[(2-furylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has been shown to have low toxicity in normal cells, making it a promising candidate for further research.
実験室実験の利点と制限
One of the advantages of using 5-[(2-furylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile in lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, 5-[(2-furylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has been shown to have low toxicity in normal cells, making it a safer alternative to other chemotherapeutic agents. However, one limitation of using 5-[(2-furylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile in lab experiments is its complex structure, which may make it difficult to synthesize and purify.
将来の方向性
There are several future directions for research on 5-[(2-furylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other chemotherapeutic agents, and the exploration of its mechanisms of action in more detail. Additionally, further research is needed to determine the optimal dosage and administration of 5-[(2-furylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile for different scientific research applications.
合成法
The synthesis of 5-[(2-furylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile involves several steps, including the reaction of 2-bromo-5-nitrothiophene with 2-furylmethylamine, followed by cyclization with potassium carbonate and 2-bromoacetonitrile. The resulting product is then treated with sodium hydride and 2-chloro-1,3-oxazole to yield 5-[(2-furylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile. The synthesis of 5-[(2-furylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has been optimized to improve the yield and purity of the final product.
科学的研究の応用
5-[(2-furylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has been studied for its potential use in various scientific research applications, including as an antitumor agent, an anti-inflammatory agent, and an antiviral agent. Studies have shown that 5-[(2-furylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 5-[(2-furylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 5-[(2-furylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has been studied as a potential antiviral agent against HIV and other viruses.
特性
IUPAC Name |
5-(furan-2-ylmethylamino)-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c14-7-10-12(15-8-9-3-1-5-17-9)18-13(16-10)11-4-2-6-19-11/h1-6,15H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKMFZJZKPBHCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=C(N=C(O2)C3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5750542.png)

![4-ethyl-N-{[(3-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5750560.png)
![N-(4-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5750575.png)

![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylacetohydrazide](/img/structure/B5750600.png)

![N-[2-(difluoromethoxy)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5750609.png)


![4,5-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide](/img/structure/B5750621.png)
